2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYUZDZUEQZHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304129 | |
| Record name | 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-17-3 | |
| Record name | NSC164307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-DIMETHYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 2-Carboxybenzoyl Chloride
Phthalic anhydride (85-44-9) serves as the starting material, undergoing hydrolysis to yield 2-carboxybenzoic acid. Treatment with thionyl chloride (SOCl₂) at reflux (70–80°C) generates 2-carboxybenzoyl chloride, with excess SOCl₂ removed via distillation.
Amide Bond Formation
The acid chloride reacts with 2,5-dimethylaniline in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:
Yields typically range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Coupling Reagent-Mediated Synthesis
To circumvent harsh acid chloride conditions, carbodiimide-based reagents enable direct amidation of 2-carboxybenzoic acid.
EDCl/HOBt System
A mixture of 2-carboxybenzoic acid, 2,5-dimethylaniline, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF facilitates amide coupling at 25°C. The mechanism proceeds via an active ester intermediate, achieving yields of 88–92%.
Green Chemistry Adaptations
Recent advances replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, completing in 3–4 hours with comparable yields.
Friedel-Crafts Acylation Adapted Approach
While Friedel-Crafts acylation traditionally forms ketones, modifications enable precursor synthesis for subsequent functionalization.
Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid
Phthalic anhydride and p-xylene undergo Friedel-Crafts acylation in the presence of [bmim]Cl·AlCl₃ (ionic liquid catalyst) at 40°C for 7 hours, yielding 2-(2,5-dimethylbenzoyl)benzoic acid (86% yield).
Reductive Amination Pathway
The ketone intermediate is converted to an imine via reaction with ammonium acetate, followed by hydrogenation (H₂/Pd-C) to the amine. Subsequent carbamoylation with phosgene derivatives introduces the carbamoyl group, though this multi-step process yields ~65% overall.
Ionic Liquid-Catalyzed One-Pot Synthesis
Ionic liquids like [bmim]Cl·AlCl₃ enhance reaction efficiency by acting as both catalyst and solvent.
Direct Amidation in Ionic Media
Combining 2-carboxybenzoic acid and 2,5-dimethylaniline in [bmim]Cl·AlCl₃ at 50°C for 5 hours achieves 89% conversion. The ionic liquid stabilizes transition states, reducing side reactions.
Recyclability and Scalability
The catalyst is recoverable for 5 cycles with <5% activity loss. Pilot-scale trials (10 kg batches) demonstrate consistent purity (>98.5%) and throughput.
Recrystallization and Purification Techniques
Final product quality hinges on optimized crystallization protocols.
Solvent Screening
Ethanol-water (7:3 v/v) achieves optimal crystal morphology, with a recovery rate of 91%. Alternative systems (e.g., acetone-hexane) reduce residual ionic liquid contamination to <0.1%.
Polymorph Control
Controlled cooling (0.5°C/min) from 60°C to 25°C ensures Form I crystallization, characterized by PXRD peaks at 2θ = 12.4°, 15.7°, and 24.2°.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst/Solvent | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | 70–85 | 8–12 h | SOCl₂, DCM | 95–97 |
| EDCl/HOBt | 88–92 | 3–4 h | EDCl, DMF/CPME | 98–99 |
| Friedel-Crafts/Reduction | 65 | 24 h (multi-step) | [bmim]Cl·AlCl₃, H₂/Pd-C | 90–92 |
| Ionic Liquid One-Pot | 89 | 5 h | [bmim]Cl·AlCl₃ | 98.5 |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme functions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. 2-({4-[(2,6-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic Acid
- Structure : Features a sulfamoyl (-SO₂NH-) linkage instead of carbamoyl and a 2,6-dimethylphenyl group.
- Molecular Formula : C₂₂H₂₀N₂O₅S (MW: 424.47 g/mol) .
- The 2,6-dimethyl substitution may alter steric hindrance compared to the 2,5-isomer .
b. 2-[(3,5-Dichlorophenyl)carbamoylamino]benzoic Acid
Functional Group Modifications
a. 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic Acid
- Structure : Incorporates a sulfanyl (-S-) linker between the carbamoyl group and the benzoic acid core.
- Molecular Formula: C₁₅H₁₁Cl₂NO₃S (MW: 356.23 g/mol) .
- This modification could alter metabolic stability compared to the parent compound .
b. 4-{[2-(1H-1,3-Benzodiazol-2-yl)phenyl]carbamoyl}benzoic Acid
Simplified Derivatives
a. 2-(2,5-Dimethylphenyl)benzoic Acid
- Structure : Lacks the carbamoyl bridge, directly linking the benzoic acid to the 2,5-dimethylphenyl group.
- Molecular Formula : C₁₅H₁₄O₂ (MW: 226.27 g/mol) .
- Impact : Absence of the carbamoyl group reduces hydrogen-bonding capacity and may decrease solubility in polar solvents. This simplification could limit biological activity compared to the carbamoyl-containing analog .
Activity Trends
- Benzoic Acid Core : Derivatives like p-hydroxybenzoic acid () and o-hydroxybenzoic acid (salicylic acid analog, ) exhibit anti-inflammatory and antimicrobial properties. The carbamoyl-linked analogs may retain or enhance these activities through improved target binding .
- Anti-Leukemia Potential: Benzoic acid (compound 8 in ) showed inhibition of K562 leukemia cells. The 2,5-dimethylphenyl carbamoyl derivative may enhance this activity via increased lipophilicity and target specificity .
Biological Activity
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid, also known as a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a carbamoyl group attached to a benzoic acid moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H17N O3
- Molar Mass : 269.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions due to its aromatic structure and functional groups. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.3 µM |
| Escherichia coli | 15.0 µM |
| Mycobacterium tuberculosis | 6.86 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study involving the human monocytic leukemia THP-1 cell line demonstrated cytotoxic effects at varying concentrations.
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 70 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent inhibition of cell growth, suggesting that further investigation could reveal its efficacy as an anticancer agent.
Case Studies
-
In Vitro Cytotoxicity Study :
A study published in Molecules assessed the cytotoxicity of various benzoic acid derivatives, including this compound. The MTT assay was employed to evaluate cell viability against cancer cell lines. The compound exhibited significant cytotoxicity with an LD50 value indicating effective inhibition of cell proliferation. -
Antimicrobial Efficacy Study :
In another study focused on antimicrobial activity, the compound was tested against common pathogens responsible for hospital-acquired infections. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
